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N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Regioisomeric purity failures or unintended biological activity often arise from uncontrolled meta/para isomer mixtures. This compound (CAS 652143-11-8) provides a structurally authenticated meta-amino scaffold, distinct from the common para-isomer nintedanib impurity. • Differentiated Geometry: 3-NH₂ substitution provides distinct hydrogen-bond vector vs. para-isomer (CAS 262368-25-2) for SAR exploration. • Clean Slate for Screening: Lead-like profile (MW 248.32, XLogP3 0.3) with no pre-existing bioactivity bias, ideal for diversity libraries. • Analytical Benchmark: Essential system suitability standard to validate chromatographic separation of regioisomers in method development.

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 652143-11-8
Cat. No. B3008094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
CAS652143-11-8
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18)
InChIKeyZOMZBQJQEOXWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Baseline


N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS 652143-11-8, C13H20N4O, MW 248.32 g/mol) is a synthetic acetamide derivative comprising a 3-aminophenyl (meta-substituted aniline) group linked via an acetamide bridge to a 4-methylpiperazine moiety [1]. This compound belongs to the N-piperazineacetamide class and is supplied as a research-grade chemical (typical purity ≥98%) for non-human laboratory use . Its computed physicochemical profile includes an XLogP3 of 0.3, a topological polar surface area (TPSA) of 61.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The meta (3-position) amino substitution on the phenyl ring is the defining structural feature that distinguishes it from the more prevalent para (4-position) isomer (CAS 262368-25-2) commonly employed as a nintedanib-related impurity standard or synthetic building block .

Regioisomeric Identity

Meta (3-NH2) substitution defines reactivity and hydrogen-bond geometry, distinct from the para isomer used as a nintedanib impurity standard.

Free Amine Handle

Primary aniline enables direct acylation, sulfonylation, and other derivatizations—routes unavailable in N-methyl analogs.

Research-Grade Supply

High-purity supply with documented identity (MDL, InChIKey) from multiple vendors supports method validation and procurement flexibility.

Why Generic Substitution Fails for This Compound


Within the N-(aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide sub-family, three structural variables critically determine molecular recognition, synthetic utility, and procurement fitness: (i) the amino substitution position on the phenyl ring (meta 3-NH2 vs. para 4-NH2), (ii) the presence or absence of N-methylation on the aniline nitrogen, and (iii) the N-substituent on the piperazine ring. The target compound's free primary amine at the meta position provides a distinct hydrogen-bond donor/acceptor geometry and reactivity profile compared to the para isomer (CAS 262368-25-2), which is predominantly validated as a nintedanib acetamide impurity and diaryl-pyrimidinamine building block . The N-methylated meta analog (CAS 652140-28-8, Nintedanib Impurity 73) eliminates the aniline NH hydrogen bond donor, fundamentally altering its binding pharmacophore [1]. Generic substitution without verifying regioisomeric identity and substitution pattern risks introducing unintended reactivity, impurity profiles, or failed biological assay outcomes. The quantitative evidence below substantiates these differentiation dimensions for informed procurement decisions [2].

Para Isomer (CAS 262368-25-2) Is Not Interchangeable

Amino position shift from meta to para alters hydrogen-bond geometry and may affect molecular recognition in biological assays, despite identical molecular formula.

N-Methylated Analog (CAS 652140-28-8) Eliminates Free Amine

Methylation of the aniline nitrogen removes a key derivatizable handle and one hydrogen bond donor, precluding direct SAR expansion at that site.

Incomplete Safety Documentation for Analogs

Para isomer and N-methyl analogs often lack complete GHS hazard classifications, creating procurement uncertainty during institutional safety review.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area: Meta vs. Para Substitution

The target compound (meta isomer, CAS 652143-11-8) exhibits an XLogP3 of 0.3 and a TPSA of 61.6 Ų computed by PubChem [1]. Its para isomer counterpart (CAS 262368-25-2) has a reported computed LogP of approximately 0.98 and an identical TPSA of 61.6 Ų . The 0.68 log unit difference in computed lipophilicity arises solely from the amino substitution position and may influence membrane permeability and non-specific protein binding in biological assays, despite identical molecular formula and TPSA.

Lipophilicity ΔLogP
Cross-study comparable
XLogP3 0.3 (meta) vs. ~0.98 (para) — Δ≈0.7–0.86
May affect permeability and assay behavior
Computed properties; no experimental logP
Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Free Aniline vs. N-Methylated Aniline: Synthetic Potential

The target compound possesses a free primary aromatic amine (3-NH2) contributing 2 hydrogen bond donors (HBD) and enabling direct acylation, sulfonylation, diazotization, or reductive amination [1]. In contrast, N-(3-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 652140-28-8, Nintedanib Impurity 73) has the aniline nitrogen methylated, reducing HBD count by one and blocking direct derivatization at that position [2]. The free NH2 also enables salt formation for solubility optimization, a route unavailable to the N-methylated analog.

Synthetic Handle Availability
Class-level inference
Target HBD=2 (free NH2) vs. N-methyl analog HBD=1; loss of derivatizable amine
Free amine enables acylation, sulfonylation, urea formation
Critical differentiator for SAR library synthesis
Synthetic Chemistry Pharmacophore Design Derivatization

GHS Hazard Classification and Laboratory Handling Profile

The target compound carries a documented GHS hazard profile per Fluorochem's safety data sheet: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), with Signal Word 'Warning' . This explicit safety documentation enables informed risk assessment for laboratory procurement. In contrast, many vendor listings for the para isomer (CAS 262368-25-2) and N-methylated analogs lack publicly accessible, detailed GHS classifications from authoritative suppliers, creating procurement uncertainty.

GHS Documentation
Cross-study comparable
Complete SDS: H302, H315, H319, H335; Signal Warning
Facilitates institutional procurement review
Para isomer documentation often fragmented or absent
Laboratory Safety Procurement Compliance Risk Assessment

Purity Specification and Multi-Vendor Traceability

The target compound is offered at ≥98% purity by at least two independent suppliers (Fluorochem: SKU F729556; Leyan: Product 1402147), with MDL number MFCD09051817 and InChIKey ZOMZBQJQEOXWSU-UHFFFAOYSA-N providing unambiguous identity verification . The Fluorochem listing additionally provides computed Fsp3 (0.4615) and LogP (0.12), exceeding the characterization depth typically available for the para isomer from comparable vendors . This multi-vendor availability with consistent purity specifications reduces single-supplier dependency risk.

Purity & Vendor Traceability
Cross-study comparable
≥98% purity from two independent vendors; MDL MFCD09051817
Reduces single-supplier dependency risk
Multi-vendor specification consistency supports method validation
Quality Control Analytical Chemistry Procurement Specification

Molecular Flexibility and Conformational Sampling

The target compound has 3 rotatable bonds (PubChem computed), identical to its para isomer but fewer than the N-methylated analog (CAS 652140-28-8), which gains an additional rotatable bond from the N-CH3 group [1]. This difference in conformational degrees of freedom affects the entropic cost of binding and the conformational sampling space in computational docking workflows. The target compound's Fsp3 value of 0.4615 indicates 46.15% sp3-hybridized carbon fraction, suggesting moderate three-dimensional character relevant for fragment-based drug discovery .

Conformational Flexibility
Class-level inference
Rotatable bonds: 3 (target) vs. 4 (N-methyl); Fsp3 0.4615
Fewer rotatable bonds may improve docking convergence
Computed properties; affects entropic cost of binding
Computational Chemistry Molecular Docking Conformational Analysis

Biological Annotation Status for Screening Libraries

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) reveals that the target compound (CAS 652143-11-8) has no curated biological activity records as of May 2026. This stands in contrast to several structurally related piperazine-acetamides that have annotated kinase or GPCR activity [1]. For screening library procurement, this absence of prior annotation can be advantageous: the compound represents a 'novel chemical space' probe with no confounding activity annotations that could bias hit triaging. Its computed drug-likeness profile (MW 248.32, XLogP3 0.3, TPSA 61.6 Ų, HBD 2, HBA 4) falls within Lead-like chemical space, making it suitable for fragment-based or diversity-oriented screening collections [2].

Screening Library Annotation
Supporting evidence
No curated bioactivity records in public databases; Lead-like profile (MW 248, XLogP3 0.3)
Unbiased probe for discovery-mode screening
Avoids pre-existing target annotation bias
High-Throughput Screening Chemical Biology Compound Library Procurement

Recommended Procurement and Application Scenarios


Medicinal Chemistry SAR with Free Meta-Aniline Handle

When a structure-activity relationship (SAR) study requires systematic variation at the aniline nitrogen (e.g., acylation, sulfonylation, or urea formation), this compound provides a free primary amine at the 3-position that is absent in N-methylated analogs such as CAS 652140-28-8 [1]. The 3-NH2 group enables parallel library synthesis directly from the parent scaffold, a synthetic route precluded when using the N-methyl congener. The meta substitution also orients the derivatized group differently than the para isomer (CAS 262368-25-2), offering distinct exit vector geometry for target engagement optimization .

Unbiased Diversity-Oriented Screening Library Construction

For core facilities or screening centers building compound collections without pre-existing target bias, this compound's complete absence of curated bioactivity annotation—combined with its Lead-like physicochemical profile (MW 248.32, XLogP3 0.3, TPSA 61.6 Ų)—makes it a suitable addition to diversity sets [2]. Unlike the para isomer and N-methyl analogs, which carry documented nintedanib-related impurity contexts that may predispose screening hits toward kinase targets, this compound offers a clean annotation slate for discovery-mode phenotypic or target-agnostic screening .

Orthogonal Isomer Resolution in Analytical Methods

When developing HPLC or UPLC methods for nintedanib-related impurity profiling, this meta isomer serves as a critical system suitability standard to demonstrate chromatographic resolution from the para isomer (CAS 262368-25-2). The documented purity (98%) and MDL identifier (MFCD09051817) from Fluorochem and Leyan provide the traceability required for method validation protocols . Its distinct InChIKey (ZOMZBQJQEOXWSU-UHFFFAOYSA-N) ensures unambiguous database registration and retrieval in analytical workflows [2].

Benchmarking Regioisomeric Effects on Molecular Descriptors

The meta (3-NH2) and para (4-NH2) isomer pair (target compound vs. CAS 262368-25-2) represents a well-controlled system for benchmarking computational methods that predict regioisomer-dependent properties such as logP, aqueous solubility, and protein-ligand docking scores. With identical molecular formula (C13H20N4O), MW, and TPSA, but a computed ΔLogP of ~0.7 units, this pair enables rigorous validation of in silico models before applying them to more complex drug discovery decisions [2]. The target compound's rotatable bond count (3) and Fsp3 (0.4615) provide additional benchmarking parameters [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Free primary amine at 3-position
Derivatization versatility (acylation, sulfonylation, urea formation)
Diversity-Oriented Screening Libraries
No prior bioactivity annotation; lead-like profile
Target-agnostic hit discovery without pre-existing bias
Analytical Isomer Resolution
Meta isomer identity and high purity grade
Chromatographic resolution from para isomer; MDL traceability
Computational Benchmarking
Well-controlled regioisomeric pair (meta vs. para)
logP, solubility, and docking score validation with identical formula
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